Cas no 134848-96-7 (Benzyl 5-Hydroxypentanoate)

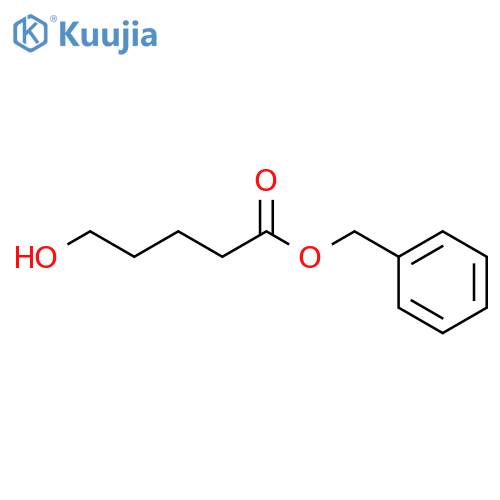

Benzyl 5-Hydroxypentanoate structure

商品名:Benzyl 5-Hydroxypentanoate

CAS番号:134848-96-7

MF:C12H16O3

メガワット:208.253643989563

MDL:MFCD28127216

CID:1062611

PubChem ID:19788674

Benzyl 5-Hydroxypentanoate 化学的及び物理的性質

名前と識別子

-

- Benzyl 5-Hydroxypentanoate

- AMY31009

- Pentanoic acid,5-hydroxy-,phenylmethyl ester;

- NQTOFIXXPCKZTG-UHFFFAOYSA-N

- CS-0196695

- 5-hydroxypentanoic acid benzyl ester

- EN300-7205136

- DA-35056

- AC8952

- AKOS028114217

- Benzyl 6-Hydroxycaproate; 6-Hydroxy-hexanoic Acid Phenylmethyl Ester; Phenylmethyl 6-hydroxyhexanoate

- A852920

- SY253876

- DTXSID10599930

- 134848-96-7

- Pentanoic acid, 5-hydroxy-, phenylmethyl ester

- SCHEMBL247057

- BS-49419

- MFCD28127216

-

- MDL: MFCD28127216

- インチ: InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

- InChIKey: NQTOFIXXPCKZTG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)CCCCO

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- ゆうかいてん: N/A

- ようかいど: Acetone (Slightly), Chloroform (Slightly)

Benzyl 5-Hydroxypentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM327950-5g |

benzyl 5-hydroxypentanoate |

134848-96-7 | 95%+ | 5g |

$385 | 2022-06-13 | |

| Chemenu | CM327950-10g |

benzyl 5-hydroxypentanoate |

134848-96-7 | 95%+ | 10g |

$662 | 2022-06-13 | |

| Key Organics Ltd | BS-49419-1G |

Benzyl 5-hydroxypentanoate |

134848-96-7 | >97% | 1g |

£220.00 | 2025-02-09 | |

| TRC | B279985-500mg |

Benzyl 5-Hydroxypentanoate |

134848-96-7 | 500mg |

$ 1453.00 | 2023-04-18 | ||

| Enamine | EN300-7205136-5.0g |

benzyl 5-hydroxypentanoate |

134848-96-7 | 91% | 5g |

$2900.0 | 2023-05-25 | |

| eNovation Chemicals LLC | Y0999095-5g |

benzyl 5-hydroxypentanoate |

134848-96-7 | 95% | 5g |

$1020 | 2024-08-02 | |

| A2B Chem LLC | AB51361-1g |

Pentanoic acid, 5-hydroxy-, phenylmethyl ester |

134848-96-7 | 98% | 1g |

$77.00 | 2024-04-20 | |

| abcr | AB594027-5g |

Benzyl 5-hydroxypentanoate; . |

134848-96-7 | 5g |

€390.30 | 2024-07-19 | ||

| Ambeed | A383480-25g |

Benzyl 5-hydroxypentanoate |

134848-96-7 | 98% | 25g |

$767.0 | 2024-04-24 | |

| abcr | AB594027-250mg |

Benzyl 5-hydroxypentanoate; . |

134848-96-7 | 250mg |

€128.10 | 2024-07-19 |

Benzyl 5-Hydroxypentanoate 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

134848-96-7 (Benzyl 5-Hydroxypentanoate) 関連製品

- 5396-89-4(Benzyl acetoacetate)

- 103-43-5(dibenzyl succinate)

- 103-40-2(Succinic Acid Monobenzyl Ester)

- 140-24-9(Dibenzyl sebacate)

- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)

- 103-38-8(Benzyl isovalerate FCC)

- 189625-51-2(Octadecanedioic acid,1-(phenylmethyl) ester)

- 3089-55-2(Benzyl octyl adipate)

- 2451-84-5(Dibenzyl adipate)

- 103-37-7(Benzyl butyrate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134848-96-7)Benzyl 5-Hydroxypentanoate

清らかである:99%/99%

はかる:5g/25g

価格 ($):197.0/690.0